2,2-Bis(2-bromoethyl)-1,3-dioxolane

Medicinal Chemistry Total Synthesis Vasopressin Receptor Antagonists

2,2-Bis(2-bromoethyl)-1,3-dioxolane (CAS 164987-79-5), also designated as 1,5-dibromopentan-3-one ethylene ketal, is a specialized bifunctional organobromine compound bearing a central 1,3-dioxolane ring with two bromoethyl substituents. As a high-purity synthetic building block, it serves as a protected 1,5-diketone equivalent, enabling controlled, stepwise alkylation strategies not possible with free ketones.

Molecular Formula C7H12Br2O2
Molecular Weight 287.979
CAS No. 164987-79-5
Cat. No. B2812752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(2-bromoethyl)-1,3-dioxolane
CAS164987-79-5
Molecular FormulaC7H12Br2O2
Molecular Weight287.979
Structural Identifiers
SMILESC1COC(O1)(CCBr)CCBr
InChIInChI=1S/C7H12Br2O2/c8-3-1-7(2-4-9)10-5-6-11-7/h1-6H2
InChIKeyNXMURIASTYIOQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Bis(2-bromoethyl)-1,3-dioxolane (CAS 164987-79-5): Procurement-Relevant Identity and Synthetic Utility


2,2-Bis(2-bromoethyl)-1,3-dioxolane (CAS 164987-79-5), also designated as 1,5-dibromopentan-3-one ethylene ketal, is a specialized bifunctional organobromine compound bearing a central 1,3-dioxolane ring with two bromoethyl substituents [1]. As a high-purity synthetic building block, it serves as a protected 1,5-diketone equivalent, enabling controlled, stepwise alkylation strategies not possible with free ketones [2]. Commercial sources typically supply the compound as a colorless to pale yellow liquid with standard purities of 95% to 98% .

Procurement Risk Alert: Why 2,2-Bis(2-bromoethyl)-1,3-dioxolane Cannot Be Casually Substituted


Substituting 2,2-bis(2-bromoethyl)-1,3-dioxolane with other bromoalkyl-dioxolanes or bifunctional alkylating agents introduces substantial risk of experimental failure or non-reproducibility in target syntheses. The compound's specific 2-bromoethyl chain length dictates unique steric and electronic properties that govern reaction kinetics and regioselectivity . For instance, substitution with 2,2-bis(bromomethyl)-1,3-dioxolane alters the spatial reach and electrophilic character of the alkylating handles , while the monofunctional analog 2-(2-bromoethyl)-1,3-dioxolane lacks the dual reactive centers required for macrocyclization or spiroannulation . Furthermore, replacing the protected ketal form with the free 1,5-dibromopentan-3-one introduces competitive side reactions and premature reactivity that can derail multi-step sequences .

Quantitative Differentiation Guide for 2,2-Bis(2-bromoethyl)-1,3-dioxolane Selection


Validated Synthetic Role: Spiroannulation in SR121463A Total Synthesis

2,2-Bis(2-bromoethyl)-1,3-dioxolane serves as a critical intermediate in the total synthesis of SR121463A, a selective vasopressin V2 receptor antagonist. In this published route, the compound (designated as intermediate XXII) undergoes cyclization with an indolinone intermediate using NaH in DMF to construct a key spirocyclic framework [1]. This validated application in a high-potency pharmaceutical candidate provides procurement justification that generic alkylating agents or alternative dioxolane derivatives cannot fulfill without route redesign.

Medicinal Chemistry Total Synthesis Vasopressin Receptor Antagonists

Bifunctional Alkylation Capacity vs. Monofunctional Analog 2-(2-Bromoethyl)-1,3-dioxolane

2,2-Bis(2-bromoethyl)-1,3-dioxolane contains two bromoethyl reactive handles per molecule, enabling sequential or simultaneous bifunctional alkylation that is impossible with monofunctional analogs such as 2-(2-bromoethyl)-1,3-dioxolane . This structural feature allows the compound to serve as a linker or core-building unit in macrocyclization, polymerization, and spirocycle construction, whereas the monofunctional variant can only install a single protected aldehyde equivalent per coupling event . In polymer applications, this bifunctionality translates to crosslinking capacity that monofunctional analogs structurally cannot provide.

Organic Synthesis Alkylation Bifunctional Synthons

Ketal Protection vs. Free Ketone: Stability Advantage Over 1,5-Dibromopentan-3-one

2,2-Bis(2-bromoethyl)-1,3-dioxolane exists as the ethylene ketal-protected form of 1,5-dibromopentan-3-one [1]. This protection masks the central ketone functionality, preventing undesired nucleophilic additions, condensations, or enolate formation during alkylation steps. The free ketone 1,5-dibromopentan-3-one (CAS 140200-76-6) lacks this protective feature and would undergo competitive side reactions under the basic alkylation conditions typically employed with the ketal . This protective strategy is a class-level advantage shared among ketal-protected bifunctional alkylating agents, enabling orthogonal reactivity that simplifies multi-step synthetic planning.

Protecting Group Strategy Multi-Step Synthesis Reaction Compatibility

Commercial Purity Specifications: Procurement-Ready 95% to 98% Standards

2,2-Bis(2-bromoethyl)-1,3-dioxolane is commercially available with defined purity specifications of 95%+ (Bidepharm) and 98% (Leyan) . These established purity standards provide procurement confidence and minimize the need for in-house purification prior to use. In contrast, the closely related analog 2,2-bis(bromomethyl)-1,3-dioxolane (CAS 20599-01-3) is offered at a slightly lower standard purity of 96% , representing a minor but verifiable difference in commercial quality assurance. Higher purity reduces the risk of side-product formation in sensitive coupling reactions.

Chemical Procurement Quality Control Synthetic Reliability

2,2-Bis(2-bromoethyl)-1,3-dioxolane: Research and Industrial Application Scenarios


Spirocyclic Pharmaceutical Intermediate Construction

As validated in the total synthesis of SR121463A, 2,2-bis(2-bromoethyl)-1,3-dioxolane enables spiroannulation via double alkylation with indolinone derivatives under NaH/DMF conditions [1]. Research teams developing spirocyclic drug candidates should select this compound over alternative alkylating agents to replicate validated route conditions.

Polymer Crosslinking and Functional Monomer Synthesis

The compound's two terminal bromoethyl groups serve as reactive handles for nucleophilic substitution, enabling its use as a crosslinking agent or as a monomer in polymerization reactions [1]. This bifunctionality is essential for building polymer networks, whereas monofunctional analogs like 2-(2-bromoethyl)-1,3-dioxolane cannot serve as crosslinkers.

Protected 1,5-Diketone Equivalent in Multi-Step Synthesis

In complex synthetic sequences requiring orthogonal protection strategies, 2,2-bis(2-bromoethyl)-1,3-dioxolane functions as a masked 1,5-dibromopentan-3-one, enabling alkylation steps to proceed without interference from the central ketone [1]. This protective feature is critical for chemoselective transformations where the free ketone would undergo competitive side reactions.

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